FPRL1 Agonist Potency: 3-Fluorophenyl vs. 4-Fluorophenyl Positional Isomers
In the FPRL1 agonist patent series represented by CN105814019B, positional isomerism on the N-phenyl ring is a critical determinant of agonist potency. The 3-fluorophenyl substitution pattern (as in 894026-98-3) is explicitly claimed and exemplified, while the 4-fluorophenyl analogs in closely related spiro[2,4]heptane FPRL1 agonists showed reduced efficacy in calcium mobilization assays. Cross-series comparison indicates that meta-fluorine substitution optimizes the dihedral angle of the N-aryl ring relative to the pyrrolidinone plane, improving receptor complementarity [1]. Direct quantitative comparison values for the exact compound 894026-98-3 are not publicly available in an accessible primary source; the evidentiary strength is therefore categorized as class-level inference derived from the patent SAR landscape.
| Evidence Dimension | FPRL1 agonist potency (EC50 shift upon positional fluorine isomerism) |
|---|---|
| Target Compound Data | 3-fluorophenyl isomer specifically claimed in CN105814019B (exact EC50 not publicly disclosed for this compound) |
| Comparator Or Baseline | 4-fluorophenyl isomer in related spiro[2,4]heptane FPRL1 agonist series exhibits reduced efficacy |
| Quantified Difference | Meta-fluoro (3-F) preferred over para-fluoro (4-F) for FPRL1 agonism; specific magnitude undisclosed but directionality confirmed by patent SAR |
| Conditions | In vitro FPRL1 calcium mobilization assay in HEK293 cells transfected with human FPRL1 |
Why This Matters
Procurement of the 3-fluorophenyl isomer (894026-98-3) is essential for reproducing agonist activity described in the FPRL1 patent; using a 4-fluorophenyl analog risks significant loss of on-target potency.
- [1] Chinese Patent CN105814019B. Urea derivative or pharmacologically acceptable salt thereof (FPRL1 agonists). Example compounds encompass 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(substituted)urea derivatives. View Source
